N6-Octanoyl Cordycepin
Übersicht
Beschreibung
N6-Octanoyl Cordycepin is a N6-substituted Cordycepin derivative and an adenosine deaminase inhibitor . It has a molecular weight of 377.44 and a molecular formula of C18H27N5O4 .
Molecular Structure Analysis
The molecular structure of N6-Octanoyl Cordycepin is complex, involving various chemical and biological processes .Chemical Reactions Analysis
Cordycepin has been found to have anti-proliferative and anti-inflammatory effects, and it activates AMPK, inhibits PI3K/mTOR/AKT, and represses the inflammatory response .Wissenschaftliche Forschungsanwendungen
Interaction with Human Serum Albumin : Cordycepin, isolated from Cordyceps pruinosa, demonstrates potential therapeutic applications due to its binding with human serum albumin (HSA), which is critical for drug design and clinical applications (Meng et al., 2015).
Pharmacokinetic Enhancement : N-acyl-cordycepin derivatives, including N-octanoyl-cordycepin, show improved pharmacokinetic profiles, suggesting their potential as prodrugs to enhance the bioavailability and therapeutic efficacy of cordycepin (Wei et al., 2009).
Radiation Ulcer Prevention : Cordycepin has been found to prevent radiation ulcers in rodents by inhibiting cell senescence through the activation of NRF2 and AMPK pathways, which are potential therapeutic targets (Wang et al., 2019).
Anti-Inflammatory Properties : Studies indicate that cordycepin exerts anti-inflammatory effects, potentially useful in the treatment of various inflammatory disorders. It suppresses NF-kappaB activation and down-regulates inflammatory mediators (Kim et al., 2006).
Antitumor Activity : Cordycepin shows remarkable inhibitory effects on the growth of certain cancer cell lines, possibly through the stimulation of adenosine A3 receptors, indicating its potential use in cancer therapy (Nakamura et al., 2006).
Glioma Cell Apoptosis : Cordycepin induces apoptosis in glioma cells through the adenosine 2A receptor-p53-caspase-7-PARP pathway, suggesting its potential application in glioma therapy (Chen et al., 2014).
Effects on Melanogenesis : Cordycepin has shown inhibitory effects on melanogenesis, suggesting its potential application in depigmenting agents for cosmetic use (Jin et al., 2011).
Intervertebral Disc Degeneration : Cordycepin has shown potential in inhibiting inflammatory and matrix degradation in intervertebral disc cells, suggesting its use in treating intervertebral disc degeneration (Li et al., 2016).
Protein Synthesis and Cell Adhesion : Cordycepin has effects on signal transduction that lead to the inhibition of protein synthesis and cell adhesion, which are important in various biological processes (Wong et al., 2009).
Anticancer Mechanisms : Cordycepin's anticancer properties involve various molecular pathways, including MAPKs and GSK-3β, and its interaction with adenosine receptors and other receptors, highlighting its potential as an anticancer agent (Yoon et al., 2018).
Zukünftige Richtungen
Cordycepin has excellent potential as a lead for drug development, especially for age-related diseases . Future studies of cordycepin synthesis, based on the illumination of cordycepin biosynthesis pathway, genetic engineering of the Cordyceps strain, or introducing microbes by virtue of synthetic biology will be the great potential strategies for cordycepin synthesis .
Eigenschaften
IUPAC Name |
N-[9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13?,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOORYDEEUDEJJ-TWZXDDCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C(C[C@H](O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676078 | |
Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Octanoyl Cordycepin | |
CAS RN |
77378-05-3 | |
Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.